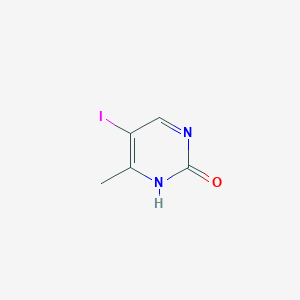
5-Iodo-4-methylpyrimidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-methylpyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyrimidin-2-ol typically involves the iodination of 4-methylpyrimidin-2-ol. One common method includes the reaction of 4-methylpyrimidin-2-ol with iodine in the presence of a base such as sodium carbonate in water at elevated temperatures (around 70°C) . This reaction results in the substitution of a hydrogen atom at the 5th position with an iodine atom, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Iodo-4-methylpyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
科学研究应用
Chemistry: 5-Iodo-4-methylpyrimidin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of DNA and RNA synthesis and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties, making it a subject of interest in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.
作用机制
The mechanism of action of 5-Iodo-4-methylpyrimidin-2-ol is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with nucleic acids and proteins, potentially affecting their structure and function. The iodine atom at the 5th position may also play a role in modulating the compound’s reactivity and binding affinity .
相似化合物的比较
5-Iodo-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group at the 2nd position.
4-Methylpyrimidin-2-ol: Lacks the iodine atom at the 5th position.
5-Iodo-2-methylpyrimidin-4-ol: Similar structure with the hydroxyl group at the 4th position instead of the 2nd.
Uniqueness: 5-Iodo-4-methylpyrimidin-2-ol is unique due to the specific arrangement of its functional groups. The presence of both an iodine atom and a hydroxyl group on the pyrimidine ring provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C5H5IN2O |
|---|---|
分子量 |
236.01 g/mol |
IUPAC 名称 |
5-iodo-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChI 键 |
ARALYEFUCFMQMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC(=O)N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


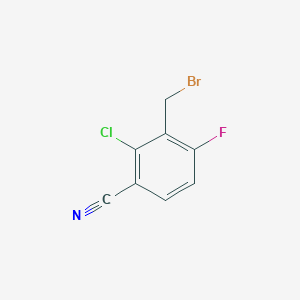
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

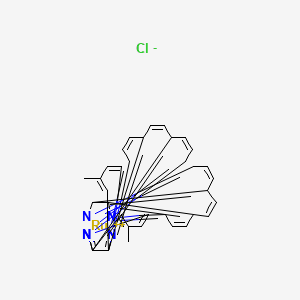
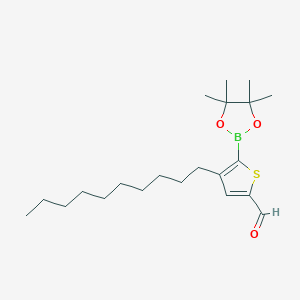
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
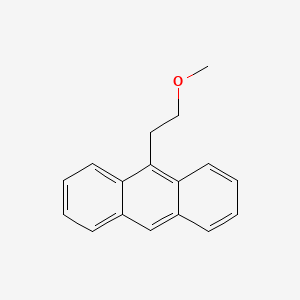
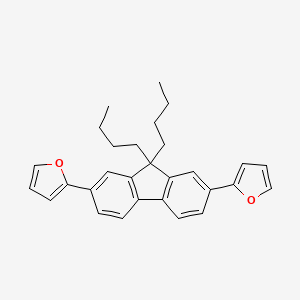



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
